molecular formula C19H22N2O3S B12003110 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B12003110
M. Wt: 358.5 g/mol
InChI Key: VOYUXPRGADZHOM-UHFFFAOYSA-N
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Description

2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves several steps. One common method includes the condensation of a thiophene derivative with a phenoxybutanoyl chloride under basic conditions. The reaction typically requires a catalyst such as palladium or a base like sodium hydroxide to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological and electronic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-(4-phenoxybutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c20-18(23)17-14-9-4-5-10-15(14)25-19(17)21-16(22)11-6-12-24-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22)

InChI Key

VOYUXPRGADZHOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCOC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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